molecular formula C17H20N4O2S B2818111 N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide CAS No. 1226434-14-5

N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide

Cat. No.: B2818111
CAS No.: 1226434-14-5
M. Wt: 344.43
InChI Key: XGWKWNLRBUXDKV-UHFFFAOYSA-N
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Description

N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bonds. Common reagents include pyridine-2-carboxaldehyde, thiophene-2-carboxylic acid, and piperidine.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also a focus in industrial production.

Chemical Reactions Analysis

Types of Reactions: N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and material science.

Biology: In biological research, N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide is studied for its potential biological activity. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It has been studied for its anti-inflammatory, analgesic, and antiviral properties. Ongoing research aims to develop it into a drug candidate for various medical conditions.

Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, polymers, and nanotechnology.

Mechanism of Action

The mechanism by which N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N3-(pyridin-2-ylmethyl)-N1-(benzothiophen-2-yl)piperidine-1,3-dicarboxamide

  • N3-(pyridin-2-ylmethyl)-N1-(thiophen-3-yl)piperidine-1,3-dicarboxamide

  • N3-(pyridin-2-ylmethyl)-N1-(furan-2-yl)piperidine-1,3-dicarboxamide

Uniqueness: N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide stands out due to its specific combination of functional groups and its potential applications. While similar compounds exist, the presence of the thiophene group in this compound provides unique chemical and biological properties that differentiate it from its counterparts.

Properties

IUPAC Name

3-N-(pyridin-2-ylmethyl)-1-N-thiophen-2-ylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-16(19-11-14-6-1-2-8-18-14)13-5-3-9-21(12-13)17(23)20-15-7-4-10-24-15/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWKWNLRBUXDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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